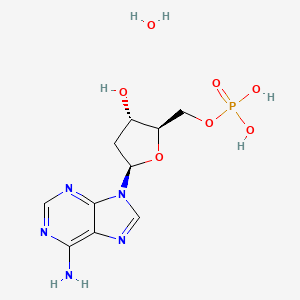

2'-Deoxyadenosine 5'-monophosphate monohydrate

概要

説明

2’-Deoxyadenosine 5’-monophosphate monohydrate is a nucleotide that serves as a building block for DNA synthesis. It is a deoxyribonucleotide found in DNA and is a derivative of adenosine monophosphate. This compound is crucial for various biological processes, including DNA replication and repair .

準備方法

Synthetic Routes and Reaction Conditions

2’-Deoxyadenosine 5’-monophosphate monohydrate can be synthesized through chemical synthesis or enzymatic methods. One common synthetic route involves the phosphorylation of 2’-deoxyadenosine using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 5’-monophosphate monohydrate often involves the enzymatic hydrolysis of DNA. This method includes extracting DNA from biological sources, followed by enzymatic digestion using nucleases to produce the desired nucleotide . The product is then purified through various chromatographic techniques to achieve high purity.

化学反応の分析

Photosensitized Oxidation by Pterins

UV-A radiation (320–400 nm) induces oxidative damage to dAMP through photosensitized reactions with pterins, heterocyclic compounds acting as photosensitizers. This process follows a type I mechanism involving electron transfer :

Reaction Pathway

-

Excitation : Pterin (PT) absorbs UV-A light, forming an excited state (PT*).

-

Electron Transfer : PT* transfers an electron to dAMP, generating radical ions (PT⁻· and dAMP⁺·).

-

Radical Propagation :

Key Findings

-

Products Identified :

-

Stoichiometry : Non-simple stoichiometry (n ≈ 2.4 ± 0.3) due to competing pathways .

-

pH Dependence : H₂O₂ formation occurs only in acidic media (pH 5.5) .

Acid-Catalyzed Hydrolysis

dAMP undergoes hydrolysis in acidic conditions (0.1 M HCl) via a stepwise (Sₙ1) mechanism , as determined by kinetic isotope effects (KIEs) :

Mechanism

-

Oxacarbenium Ion Formation : Protonation of the glycosidic bond leads to adenine release and a transient oxacarbenium ion.

-

Phosphate Group Cleavage : Hydrolysis of the phosphodiester bond yields 2-deoxyribose-5-phosphate and adenine .

Kinetic Data

| Parameter | Value |

|---|---|

| Rate Constant (k) | 1.2 × 10⁻⁴ s⁻¹ |

| ΔH‡ (Activation) | 85 kJ/mol |

| ΔS‡ (Entropy) | -45 J/(mol·K) |

Radiation-Induced Cyclization

Ionizing radiation generates 8,5′-cyclopurine lesions in DNA, including S-8,5′-cyclo-2′-deoxyadenosine (S-cdA) :

Reaction Pathway

-

Radical Formation : C5′ hydrogen abstraction creates a deoxyribose radical.

-

Cyclization : Radical recombination between C5′ and C8 of adenine forms a covalent bond .

Structural Impact

-

Mispairing : S-cdA mismatches with dT or dA during replication:

-

Mutagenicity : Induces S-cdA → A/T transversions in E. coli (34% mutation frequency) .

Oxidative Damage by Singlet Oxygen (¹O₂)

Though dAMP is resistant to direct ¹O₂ oxidation, photosensitized reactions with pterins produce 8-oxo-dAMP as a minor product .

Comparative Reactivity

| Oxidizing Agent | Major Product | Yield (%) |

|---|---|---|

| Pterin + UV-A | 8-oxo-dAMP | 62 |

| ¹O₂ | No significant reaction | <5 |

Enzymatic Phosphorylation

dAMP serves as a substrate for kinases in DNA synthesis:

textdAMP + ATP → dADP + ADP (catalyzed by adenylate kinase)

科学的研究の応用

Molecular Biology and Biochemistry

Nucleotide Synthesis and Function

dAMP is a fundamental building block of DNA, serving as a precursor for the synthesis of deoxyribonucleic acid (DNA) in living organisms. It plays a crucial role in cellular metabolism and is involved in various enzymatic reactions.

- Role in DNA Synthesis : dAMP is incorporated into DNA strands during replication, where it pairs with thymidine (T) to form the A-T base pair. This incorporation is essential for accurate DNA replication and repair mechanisms.

- Enzymatic Reactions : dAMP serves as a substrate for various kinases and phosphatases, facilitating critical biochemical pathways such as energy transfer and signal transduction.

Research Applications

a. Structural Studies

dAMP has been utilized in structural biology to understand the conformation of nucleic acids. NMR spectroscopy studies have revealed insights into the structural dynamics of DNA containing dAMP.

- Case Study : A study utilizing NMR spectroscopy characterized the structure of a DNA duplex containing 5',8-cyclo-2'-deoxyadenosine. This research highlighted how modifications to dAMP can influence DNA stability and replication processes .

b. Drug Development

dAMP is being explored as a potential therapeutic agent due to its role in cellular signaling and metabolism.

- Antiviral Activity : Research has indicated that analogs of dAMP can inhibit viral replication, making them candidates for antiviral drug development . For instance, studies on modified nucleotides have shown promise against RNA viruses.

Analytical Applications

a. SERS (Surface-Enhanced Raman Spectroscopy)

Recent advancements have employed dAMP in nanoscale sensing applications, particularly using SERS for single-molecule detection.

- Case Study : A study demonstrated high spatial resolution nanoslit SERS for detecting single molecules of nucleobases, including dAMP. This technology holds potential for real-time monitoring of nucleic acid interactions .

作用機序

2’-Deoxyadenosine 5’-monophosphate monohydrate exerts its effects by incorporating into DNA during replication and repair processes. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The compound interacts with specific molecular targets, such as DNA polymerases and nucleases, to facilitate these processes .

類似化合物との比較

Similar Compounds

- 2’-Deoxyguanosine 5’-monophosphate

- 2’-Deoxycytidine 5’-monophosphate

- 2’-Deoxythymidine 5’-monophosphate

Uniqueness

2’-Deoxyadenosine 5’-monophosphate monohydrate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically recognized by adenosine-specific enzymes and plays a crucial role in adenosine-based interactions during DNA synthesis .

生物活性

2'-Deoxyadenosine 5'-monophosphate monohydrate (5'-AMP) is a nucleotide that plays a crucial role in various biological processes, including cellular signaling, energy metabolism, and nucleic acid synthesis. This article reviews the biological activity of 5'-AMP, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₀H₁₆N₅O₈P

- Molecular Weight : 365.237 g/mol

- CAS Number : 18422-05-4

- Melting Point : 183-188 °C (decomposes)

5'-AMP acts primarily as an agonist at adenosine A1 receptors, influencing various physiological responses. It has been shown to modulate inflammatory processes by affecting the expression of pro-inflammatory cytokines.

Key Actions:

- Inhibition of Cytokine Production : 5'-AMP significantly reduces the mRNA expression levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in RAW264.7 macrophage cells. The maximum inhibition occurs at a concentration of 400 μM, demonstrating a dose-dependent effect .

- Cellular Toxicity : At concentrations ranging from 25 to 400 μM, 5'-AMP exhibits negligible toxicity in RAW264.7 cells, indicating a favorable safety profile for potential therapeutic applications .

In Vitro Studies

A study demonstrated that treatment with 5'-AMP led to a significant reduction in NF-κB p65 recruitment to the promoters of TNF-α, IL-6, and IL-1β genes, suggesting a mechanism by which 5'-AMP exerts its anti-inflammatory effects .

| Concentration (μM) | TNF-α Expression Inhibition (%) | IL-6 Expression Inhibition (%) |

|---|---|---|

| 100 | 30 | 25 |

| 200 | 50 | 45 |

| 400 | 70 | 65 |

In Vivo Studies

In animal models, specifically C57BL/6J mice, administration of 5'-AMP resulted in improved survival rates following liver injury compared to control groups. The survival rate increased from 60% to nearly 100% at the eight-hour mark post-treatment . Additionally, serum levels of aspartate transaminase (AST) and alanine transaminase (ALT), markers of liver damage, were significantly lower in the treated group.

| Treatment Group | Survival Rate at 8 Hours (%) | AST Level (U/L) | ALT Level (U/L) |

|---|---|---|---|

| PBS Control | 60 | High | High |

| 5'-AMP Treatment | 100 | Low | Low |

Case Studies

- Liver Injury Model : In a controlled study involving liver injury induced by acetaminophen overdose, mice treated with 5'-AMP showed reduced liver necrosis and inflammatory cell infiltration compared to untreated controls. This highlights the compound's protective effects against oxidative stress and inflammation .

- Inflammatory Response : A study evaluated the impact of 5'-AMP on macrophage activation in response to lipopolysaccharide (LPS). The results indicated that pre-treatment with 5'-AMP significantly diminished macrophage activation markers and cytokine release .

特性

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H2/t5-,6+,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMAPZSBBNPXKS-VWZUFWLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584982 | |

| Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207127-57-9 | |

| Record name | 2'-Deoxy-5'-adenylic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。